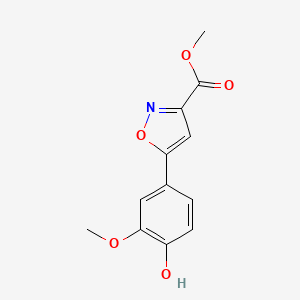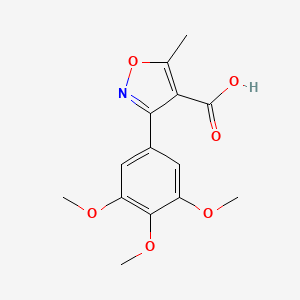
2-(2-Bromo-5-thiazolyl)-5-phenyl-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromo-5-thiazolyl)-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound that contains a thiazole ring and an oxadiazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-5-thiazolyl)-5-phenyl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromo-5-thiazolyl hydrazine with benzoic acid derivatives in the presence of dehydrating agents. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the mixture is heated to reflux for several hours to promote cyclization and formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Bromo-5-thiazolyl)-5-phenyl-1,3,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiazole ring can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiazolidines.
Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution Reactions: Products include various substituted thiazole derivatives.
Oxidation and Reduction Reactions: Products include sulfoxides, sulfones, and thiazolidines.
Wissenschaftliche Forschungsanwendungen
2-(2-Bromo-5-thiazolyl)-5-phenyl-1,3,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2-(2-Bromo-5-thiazolyl)-5-phenyl-1,3,4-oxadiazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to changes in cellular functions and responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-Bromo-5-thiazolyl)-1-piperidinyl-methanone
- 2-(2-Bromo-5-thiazolyl)-4-morpholinyl-methanone
- 2H-Tetrazole, 5-(2-bromo-5-thiazolyl)
Uniqueness
2-(2-Bromo-5-thiazolyl)-5-phenyl-1,3,4-oxadiazole is unique due to its specific combination of thiazole and oxadiazole rings, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C11H6BrN3OS |
|---|---|
Molekulargewicht |
308.16 g/mol |
IUPAC-Name |
2-(2-bromo-1,3-thiazol-5-yl)-5-phenyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C11H6BrN3OS/c12-11-13-6-8(17-11)10-15-14-9(16-10)7-4-2-1-3-5-7/h1-6H |
InChI-Schlüssel |
ZCAWIEMPWLPKLZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CN=C(S3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B13703923.png)


![2,5-Dioxo-1-pyrrolidinyl 4-[(tert-Butyldimethylsilyl)oxy]decanoate](/img/structure/B13703940.png)


![1-(Cyclopropylmethyl)-4-[(trimethylsilyl)ethynyl]pyrazole](/img/structure/B13703951.png)
![2-(3-Azabicyclo[3.1.1]heptan-3-yl)-3-chloroaniline](/img/structure/B13703958.png)
![6-Chloroisoxazolo[5,4-b]pyridine](/img/structure/B13703964.png)

![N-[9-[4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13703972.png)
![disodium;[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;heptahydrate](/img/structure/B13703975.png)

